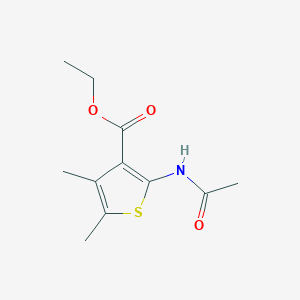

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate (CAS: 13267-52-2, MFCD00458474) is a functionalized thiophene derivative synthesized from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a well-documented precursor used in heterocyclic chemistry . The compound features an acetylated amino group at the 2-position of the thiophene ring, with methyl substituents at positions 4 and 5, and an ethoxycarbonyl group at position 2. Its synthesis typically involves cyanoacetylation or acetylation reactions, as reported in studies focusing on bioactive thiophene derivatives .

Key structural features include:

- Thiophene core: A five-membered aromatic ring with sulfur, providing electronic diversity for further functionalization.

- Acetylamino group: Enhances stability and modulates electronic properties for pharmacological applications.

- Methyl substituents: Improve lipophilicity and steric effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-5-15-11(14)9-6(2)7(3)16-10(9)12-8(4)13/h5H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPVZZUAZWQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Gewald reaction proceeds through a three-step mechanism:

-

Knoevenagel Condensation : A ketone (e.g., 3-pentanone) reacts with a cyanoacetate ester (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile.

-

Sulfur Incorporation : Elemental sulfur reacts with the nitrile intermediate, forming a thiophene ring through cyclization.

-

Amination : The resulting thiophene derivative undergoes amination at the 2-position.

Typical reaction conditions include:

Optimization Strategies

-

Sulfur Source : Finely powdered sulfur increases reaction efficiency by enhancing surface area.

-

Base Selection : Morpholine outperforms piperidine in minimizing side reactions, improving yields to 80%.

-

Workup : Recrystallization from ethanol removes unreacted starting materials and byproducts, yielding brown plates suitable for further functionalization.

Acetylation of the Amino Group

The conversion of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate to the target acetylamino derivative involves a nucleophilic acyl substitution reaction. This step is critical for enhancing the compound’s stability and bioactivity.

Acetylation Reagents and Conditions

-

Acylating Agent : Acetic anhydride (preferred over acetyl chloride due to milder conditions).

-

Catalyst : Sodium acetate or pyridine (buffers the reaction and scavenges HCl).

-

Solvent : Aqueous ethanol (50% v/v) or dichloromethane.

Procedure :

-

Dissolve the amino-thiophene precursor (1 equiv) in ethanol.

-

Add acetic anhydride (1.2 equiv) dropwise under ice-cooling.

-

Stir at room temperature until TLC confirms reaction completion.

-

Quench with ice water, filter, and recrystallize from ethanol.

Side Reactions and Mitigation

-

Overacetylation : Excess acetic anhydride may lead to diacetylation. Controlled stoichiometry (1:1.2 molar ratio) and low temperatures suppress this.

-

Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during reagent addition.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Classical Gewald | Ethanol, morpholine, 12h reflux | 65% | 95% | Scalable, low cost |

| Microwave-Assisted | DMF, 150°C, 30min | 78% | 97% | Faster, higher yield |

| Solid-State | Ball milling, no solvent | 55% | 90% | Eco-friendly, minimal waste |

Key Findings :

-

Microwave-assisted synthesis reduces reaction time by 90% while improving yield.

-

Solid-state methods, though greener, face challenges in homogeneity and scalability.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Enable precise temperature control and reduce batch variability.

-

In-Line Analytics : FTIR monitors reaction progress in real-time, optimizing throughput.

Structural Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmaceutical standards:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to remove the acetylamino group or to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Flexibility: The 2-position is highly modifiable. Knoevenagel condensation (e.g., with substituted benzaldehydes) generates acrylamido derivatives with yields up to 94% , while direct acylation/amidation offers routes to diverse functionalities.

- Reactivity: Electron-withdrawing groups (e.g., cyano in acrylamido derivatives) enhance electrophilicity, facilitating further reactions .

Antioxidant and Anti-inflammatory Activities

- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d): DPPH Radical Scavenging: IC₅₀ = 12.3 µM (vs. ascorbic acid IC₅₀ = 8.5 µM). Carrageenan-Induced Edema Inhibition: 68% reduction at 50 mg/kg (vs. diclofenac: 72%) .

- Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate: Limited direct activity data, but its acetyl group may reduce oxidative stress by stabilizing the thiophene ring .

Pharmacokinetic Properties

- Lipophilicity : Methyl groups in 4,5-positions increase logP values, enhancing membrane permeability. Acrylamido derivatives (e.g., 3d) exhibit balanced logP (~2.8) for CNS penetration .

- Metabolic Stability: Cyano groups in acrylamido derivatives may reduce metabolic degradation compared to acetylated analogs .

Physicochemical and Spectral Comparisons

Biological Activity

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and an acetylamino group. Its molecular formula is with a molecular weight of approximately 277.38 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds and hydrophobic interactions, potentially modulating the activity of target proteins. Preliminary studies suggest that it may influence signal transduction pathways and enzyme activities, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Percentage | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 83.3% | Higher than ampicillin |

| Escherichia coli | 64.0% | Higher than ampicillin |

| Bacillus subtilis | 82.6% | Higher than ampicillin |

| Pseudomonas aeruginosa | 86.9% | Higher than ampicillin |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for antioxidant and anti-inflammatory activities. In vitro studies demonstrated significant inhibition of oxidative stress markers, suggesting that the compound may protect cells from damage caused by free radicals .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity in comparison to other thiophene derivatives. The results indicated that this compound exhibited superior antibacterial activity compared to its analogs .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with various enzymes. These studies revealed that the compound binds effectively to active sites of target proteins, potentially inhibiting their function .

- Therapeutic Applications : The compound is being investigated for potential therapeutic applications in treating infections and inflammatory diseases due to its multifaceted biological activities.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate and its derivatives?

The compound is synthesized via a two-step protocol:

Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group, forming ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate .

Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, yielding derivatives with 72–94% efficiency. Purification is achieved via recrystallization with alcohol .

Q. Key Data :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyanoacetylation | Room temperature, 1-cyanoacetyl-3,5-dimethylpyrazole | ~85% |

| Knoevenagel Condensation | Toluene, piperidine/AcOH, reflux (5–6 hrs) | 72–94% |

Q. How is structural confirmation performed for derivatives of this compound?

Structural characterization relies on:

- IR Spectroscopy : Detects functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹) .

- ¹H NMR : Confirms substituent patterns (e.g., aromatic protons at δ 6.96–8.01 ppm, ethyl CH₃ at δ 1.33–1.37 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 369 [M–1] for compound 3d) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, β = 106.143°) .

Q. What in vitro assays are used to evaluate antioxidant activity for these derivatives?

Three primary assays are employed:

DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radical.

Nitric Oxide Scavenging : Quantifies inhibition of NO free radicals.

Lipid Peroxidation Inhibition : Assesses protection against Fe³⁺-induced oxidation in rat brain homogenate .

Q. Key Findings :

- Derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) exhibit superior antioxidant activity due to radical stabilization .

- IC₅₀ values correlate with electron-donating substituents, enhancing resonance stabilization of intermediates.

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and what mechanistic insights explain these trends?

- Electron-Donating Groups (e.g., –OH, –OCH₃) : Enhance antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding. For example, 4-hydroxy derivatives show 83.1% inhibition in carrageenan-induced edema (vs. 85% for diclofenac) .

- Electron-Withdrawing Groups (e.g., –NO₂) : Reduce activity due to decreased electron density at the reactive site.

- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxy) may hinder binding to biological targets, lowering efficacy .

Q. Methodological Insight :

- Structure-Activity Relationship (SAR) Analysis : Combine spectral data with molecular docking to predict binding affinities for inflammatory targets (e.g., COX-2).

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability. For instance, poor solubility may reduce in vivo efficacy despite strong in vitro activity.

- Dose-Response Studies : Optimize dosing regimens to align in vitro IC₅₀ values with achievable plasma concentrations.

- Mechanistic Validation : Use gene knockout models or enzyme inhibition assays to confirm target engagement (e.g., NF-κB pathway for anti-inflammatory effects) .

Example :

A derivative may show 80% NO scavenging in vitro but only 60% edema inhibition in vivo due to rapid hepatic clearance .

Q. What advanced techniques are used to validate computational models of this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., Knoevenagel transition states) and compare with experimental kinetics.

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or proteins to guide derivative design.

- In Silico ADMET : Use tools like SwissADME to predict absorption, toxicity, and metabolic stability .

Case Study :

MD simulations of phenolic derivatives binding to the COX-2 active site revealed hydrogen bonds with Arg120 and Tyr355, aligning with experimental IC₅₀ trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Work in fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system).

- Waste Disposal : Follow EPA guidelines for halogenated waste, as the compound may persist in aquatic environments .

Data Contradiction Analysis

Q. Why might certain derivatives exhibit high antioxidant activity but moderate anti-inflammatory effects?

- Divergent Mechanisms : Antioxidant activity often involves radical scavenging, while anti-inflammatory effects may require COX/LOX inhibition.

- Bioavailability : Hydrophilic phenolic derivatives may have limited cellular uptake, reducing in vivo efficacy.

- Off-Target Effects : Unrelated pathways (e.g., NF-κB vs. MAPK) could dominate in different assays .

Q. Resolution Strategy :

Q. How can researchers optimize reaction yields for low-performing derivatives?

- Catalyst Screening : Replace piperidine with DBU for faster kinetics in Knoevenagel reactions.

- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time from 6 hours to 30 minutes.

- Purification Tweaks : Employ column chromatography instead of recrystallization for polar derivatives .

Q. What role does X-ray crystallography play in confirming the molecular geometry of this compound?

- Hydrogen-Bonding Networks : Resolve intermolecular interactions (e.g., N–H···O bonds between amide and ester groups) .

- Torsional Angles : Validate planarity of the thiophene ring, critical for conjugation and electronic properties.

- Packing Diagrams : Illustrate crystal symmetry (e.g., monoclinic systems) and predict solubility/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.